Trisodium phosphate decahydrate

Vue d'ensemble

Description

Trisodium phosphate decahydrate is an inorganic compound with the chemical formula Na₃PO₄·10H₂O. It is a white, crystalline solid that is highly soluble in water, producing an alkaline solution. This compound is commonly used as a cleaning agent, builder, lubricant, food additive, stain remover, and degreaser .

Méthodes De Préparation

Trisodium phosphate decahydrate is typically produced by neutralizing phosphoric acid with sodium carbonate, which results in the formation of disodium hydrogen phosphate. This intermediate is then reacted with sodium hydroxide to produce trisodium phosphate. The reaction conditions involve boiling sodium carbonate with the stoichiometric amount of phosphoric acid and subsequently adding sodium hydroxide to the disodium salt formed .

Analyse Des Réactions Chimiques

Trisodium phosphate decahydrate undergoes various chemical reactions, including:

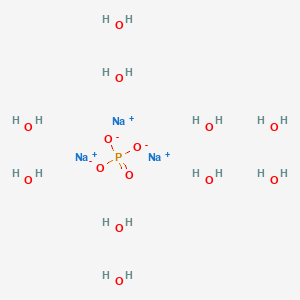

Hydrolysis: In water, it dissociates into sodium ions and phosphate ions, creating an alkaline solution.

Precipitation: It reacts with calcium and magnesium ions to form insoluble phosphates, which is useful in water treatment.

Neutralization: It can neutralize acids, forming sodium salts and water.

Common reagents used in these reactions include acids like hydrochloric acid and bases like sodium hydroxide. Major products formed from these reactions include sodium salts and water .

Applications De Recherche Scientifique

Trisodium phosphate decahydrate has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in various chemical reactions and as a buffer in analytical chemistry.

Biology: It is used in the preparation of biological samples and as a component in buffer solutions.

Medicine: It is used in the treatment of polycythaemia and as a component in some intravenous solutions.

Industry: It is used in cleaning agents, water treatment, and as an emulsifier in food processing

Mécanisme D'action

The mechanism of action of trisodium phosphate decahydrate involves its ability to dissociate in water, releasing sodium and phosphate ions. These ions interact with various molecular targets, such as calcium and magnesium ions, to form insoluble precipitates. This property is particularly useful in water treatment, where it helps to remove hardness by precipitating calcium and magnesium ions .

Comparaison Avec Des Composés Similaires

Trisodium phosphate decahydrate can be compared with other similar compounds, such as:

Monosodium phosphate (NaH₂PO₄): Used as a laxative and in food processing.

Disodium phosphate (Na₂HPO₄): Used in food processing and as a buffering agent.

Tripotassium phosphate (K₃PO₄): Used in food processing and as a buffering agent.

This compound is unique due to its high alkalinity and effectiveness as a cleaning agent and water treatment chemical .

Activité Biologique

Trisodium phosphate decahydrate (TSP·10H₂O), a highly soluble alkaline compound, is used across various industries, including food processing, cleaning agents, and as a corrosion inhibitor. This article explores its biological activity, focusing on its physiological roles, potential health effects, and applications in food safety and health sciences.

- Molecular Formula : Na₃PO₄·10H₂O

- Molecular Weight : 380.18 g/mol

- Density : 1.62 g/cm³

- Melting Point : 75 °C

- Solubility : Highly soluble in water, producing an alkaline solution.

Physiological Roles

TSP dissociates into sodium and phosphate ions upon absorption. These ions are critical for various biological processes:

- Sodium Ions : Essential for maintaining fluid balance and nerve function. The kidneys regulate sodium levels effectively, with excess sodium excreted in urine .

- Phosphate Ions : Involved in energy metabolism, cell signaling, protein synthesis regulation, and bone integrity. Phosphate is vital for ATP production in the Krebs cycle and is a component of DNA and RNA .

Antimicrobial Properties

Recent studies highlight TSP's effectiveness in food safety, particularly in reducing bacterial contamination:

- Mechanism of Action : TSP treatment at high pH disrupts bacterial cell membranes, leading to loss of viability and integrity in gram-negative bacteria such as Salmonella Enteritidis. The alkaline environment facilitates significant cellular leakage and morphological changes .

- Case Study : A study demonstrated that exposure to TSP at pH levels above 10 resulted in a concentration-dependent reduction in bacterial survival. Conversely, when the pH was adjusted to neutral (7.0), no significant antimicrobial effect was observed .

| TSP Concentration | pH Level | Viability Reduction (CFU) |

|---|---|---|

| 1.5% | 11.0 | 5-log reduction |

| 2.0% | 11.0 | 6-log reduction |

| 2.5% | 7.0 | No reduction |

Safety and Health Considerations

While TSP is generally recognized as safe when used appropriately, excessive intake can lead to health issues:

- Alkalosis Risk : High or repeated ingestion may cause metabolic alkalosis, characterized by symptoms such as confusion, muscle spasms, and nausea .

- Regulatory Assessment : According to safety assessments, TSP poses minimal systemic health risks under normal exposure conditions due to the body's effective homeostatic mechanisms regulating sodium and phosphate levels .

Food Processing

TSP is widely used as a food additive for its emulsifying properties and ability to enhance the texture of processed foods. It acts as a buffering agent to maintain pH levels during food processing.

Water Treatment

In water treatment applications, TSP serves as a corrosion inhibitor for iron pipes in saline environments, enhancing the longevity of infrastructure by preventing rust formation .

Propriétés

IUPAC Name |

trisodium;phosphate;decahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3Na.H3O4P.10H2O/c;;;1-5(2,3)4;;;;;;;;;;/h;;;(H3,1,2,3,4);10*1H2/q3*+1;;;;;;;;;;;/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGXLJXZOBXXTBA-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.O.O.O.O.O.O.O.O.[O-]P(=O)([O-])[O-].[Na+].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H20Na3O14P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6065054 | |

| Record name | Trisodium phosphate decahydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6065054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10361-89-4 | |

| Record name | Phosphoric acid, trisodium salt, decahydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010361894 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trisodium phosphate decahydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6065054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phosphoric acid, trisodium salt, decahydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.